molecular formula C8H11ClN2O2S B13269866 6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide

6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide

Cat. No.: B13269866
M. Wt: 234.70 g/mol
InChI Key: VNRWLLJHPXMYJO-UHFFFAOYSA-N
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Description

6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide typically involves the sulfonation of 6-chloro-4-methylpyridine followed by the introduction of an ethyl group. The reaction conditions often require the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The ethylation step can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

6-chloro-N-ethyl-4-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-5-10-8(9)4-6(7)2/h4-5,11H,3H2,1-2H3

InChI Key

VNRWLLJHPXMYJO-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=C(C=C1C)Cl

Origin of Product

United States

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